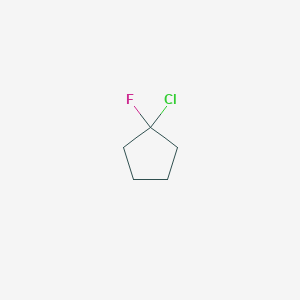
1-Chloro-1-fluorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-fluorocyclopentane is an organofluorine compound that belongs to the class of cycloalkanes It is characterized by a five-membered carbon ring with one chlorine and one fluorine atom attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-fluorocyclopentane can be synthesized through several methods. One common approach involves the halogenation of cyclopentane. This process typically uses chlorine and fluorine sources under controlled conditions to achieve selective substitution on the cyclopentane ring. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of environmentally friendly and sustainable methods is also a focus in modern industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-fluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.
Elimination: The major product is typically a cyclopentene derivative.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-fluorocyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-fluorocyclopentane involves its interactions with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorine or fluorine atom being replaced by a nucleophile. The specific pathways and intermediates depend on the reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
- 1-Chloro-2-fluorocyclopentane
- 1-Bromo-1-fluorocyclopentane
- 1-Chloro-1-fluorocyclohexane
Comparison: 1-Chloro-1-fluorocyclopentane is unique due to the specific positioning of the chlorine and fluorine atoms on the cyclopentane ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in chemical reactions, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
145853-35-6 |
|---|---|
Fórmula molecular |
C5H8ClF |
Peso molecular |
122.57 g/mol |
Nombre IUPAC |
1-chloro-1-fluorocyclopentane |
InChI |
InChI=1S/C5H8ClF/c6-5(7)3-1-2-4-5/h1-4H2 |
Clave InChI |
WTIJOLFMOJWKAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


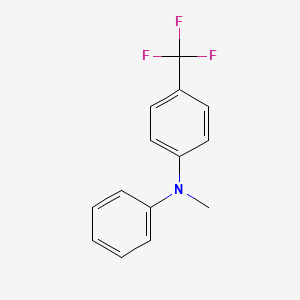
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
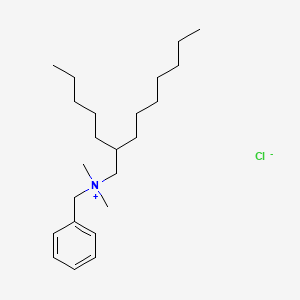
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

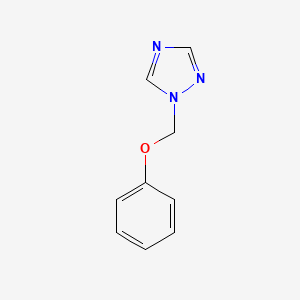
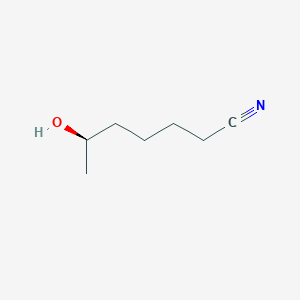
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)
